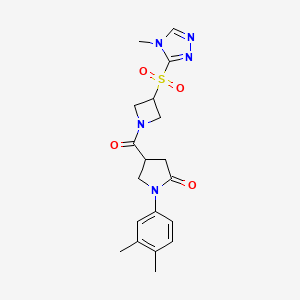

1-(3,4-dimethylphenyl)-4-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-12-4-5-15(6-13(12)2)24-8-14(7-17(24)25)18(26)23-9-16(10-23)29(27,28)19-21-20-11-22(19)3/h4-6,11,14,16H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALRPEXBSUWWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Triazole moiety : Known for its stability and ability to form hydrogen bonds, enhancing the compound's interaction with biological targets.

Molecular Formula : C26H26N4O3S

Molecular Weight : 474.58 g/mol

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The triazole moiety can interfere with the synthesis of fungal cell walls, making it a target for antifungal drug development. Studies have shown that derivatives of triazoles can exhibit potent activity against various fungal strains, including Candida and Aspergillus species .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring azetidine and triazole rings have shown effectiveness against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating significant potency .

The proposed mechanism involves the inhibition of key enzymes involved in cell division and proliferation. The triazole unit acts as a bioisostere for amide bonds, enhancing protease resistance and potentially leading to improved bioavailability and efficacy in therapeutic applications . Additionally, the sulfonyl group may play a role in modulating the compound's interactions with biological targets.

Case Studies

- Anticancer Efficacy : A study evaluated a series of azetidine derivatives against various cancer cell lines. The derivative containing the triazole ring exhibited a lower IC50 compared to its non-triazole counterparts, highlighting the importance of this moiety in enhancing biological activity .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole derivatives. Results indicated that compounds similar to our target showed significant inhibition against Staphylococcus aureus and other pathogenic bacteria, suggesting a promising avenue for further research in antibiotic development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H26N4O3S |

| Molecular Weight | 474.58 g/mol |

| Anticancer IC50 (HeLa) | ~10 µM |

| Antifungal Activity | Effective against Candida |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives of 4-methyl-4H-1,2,4-triazole have been investigated for their effectiveness against various bacterial strains and fungi. The incorporation of the triazole moiety in the compound may enhance its efficacy against pathogens, making it a candidate for further development as an antimicrobial agent .

Antitubercular Agents

Research into novel antitubercular agents has shown that compounds similar to 1-(3,4-dimethylphenyl)-4-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyrrolidin-2-one can exhibit significant activity against Mycobacterium tuberculosis. For example, studies have demonstrated that certain derivatives possess low IC50 values (indicating high potency), suggesting that modifications to the existing structure could yield effective treatments for tuberculosis .

Cancer Therapeutics

The compound's structural components may also make it suitable for cancer treatment applications. The presence of the azetidine and triazole rings can influence cellular mechanisms and potentially inhibit tumor growth. Preliminary studies have indicated that similar compounds exhibit antiproliferative effects in various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Corrosion Inhibition

In materials science, derivatives of 4-methyl-4H-1,2,4-triazole have been utilized as corrosion inhibitors in acidic environments. This application is critical in protecting metals from degradation in industrial settings. The sulfonyl group present in the compound may enhance its performance as a corrosion inhibitor by forming protective layers on metal surfaces .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Analysis

Pyrazoline Derivatives ()

Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline share the 3,4-dimethylphenyl substituent but differ in their heterocyclic core (2-pyrazoline vs. pyrrolidin-2-one). Key distinctions include:

- Ring Saturation and Functional Groups :

- Pyrazolines are 5-membered, partially unsaturated rings with two adjacent nitrogen atoms.

- Pyrrolidin-2-one is a saturated 5-membered lactam, offering hydrogen-bonding capability via the carbonyl group.

- Synthetic Routes :

Pyrazole-Based Pesticides ()

Pesticides like fipronil and ethiprole contain pyrazole cores with sulfinyl/sulfonyl groups. Comparisons include:

- Sulfonyl groups in the target compound are stronger electron-withdrawing groups than sulfinyl groups in pesticides, affecting reactivity and stability .

Substituent Effects on Physicochemical Properties

3,4-Dimethylphenyl Group

Present in both the target compound and ’s pyrazolines, this substituent enhances lipophilicity (logP) and introduces steric bulk. In pyrazolines, it contributes to melting points of 102–124°C , suggesting the target compound may exhibit similar thermal stability.

Sulfonylated Triazole vs. Alkoxy/Aryl Groups

- The triazole sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to alkoxy groups (e.g., 4-methoxyphenyl in ).

- Sulfonyl groups may enhance metabolic stability relative to sulfinyl groups in pesticides like fipronil .

Spectroscopic Comparisons

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic Signatures

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., THF/water mixtures for click chemistry), catalyst systems (e.g., copper sulfate/sodium ascorbate for triazole formation), and purification techniques such as Celite column chromatography. Reaction time and temperature (e.g., 50°C for 16 hours) must be calibrated to minimize side products. Monitoring intermediates via TLC and adjusting stoichiometry of azetidine-1-carbonyl precursors can enhance yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and triazole groups). IR spectroscopy can verify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]⁺) within 5 ppm error. Cross-referencing spectral data with analogous triazole-pyrrolidinone hybrids is critical for validation .

Q. What experimental design is recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a split-plot factorial design with pH (2–12) and temperature (4–60°C) as variables. Incubate the compound in buffered solutions and analyze degradation via HPLC-UV at 254 nm. Kinetic studies (Arrhenius plots) can predict shelf-life, while LC-MS identifies degradation products (e.g., hydrolysis of the sulfonyl group or triazole ring opening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct ADME studies:

- In vitro : Microsomal stability assays (e.g., liver microsomes) to assess metabolic pathways.

- In vivo : Pharmacokinetic profiling (plasma half-life, AUC) in rodent models.

Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. If activity loss occurs in vivo, consider prodrug strategies or structural modifications to the azetidine-carbonyl linker .

Q. What strategies are effective for elucidating the compound’s mechanism of action when target selectivity data is ambiguous?

- Methodological Answer : Combine chemoproteomics (e.g., thermal shift assays) with computational docking to identify off-target interactions. Use CRISPR-Cas9 knockouts of suspected targets (e.g., kinases or receptors) to confirm phenotypic relevance. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) can quantify binding affinity and specificity .

Q. How should researchers design studies to analyze environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow OECD guidelines for environmental persistence:

- Abiotic degradation : Hydrolysis (pH 5–9), photolysis (UV light exposure).

- Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.

For ecotoxicity, use model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) at environmentally relevant concentrations (ng/L–μg/L). Data should inform QSAR models to predict broader ecological risks .

Q. What analytical approaches are recommended for resolving spectral data conflicts (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Suspected stereochemical or conformational issues require advanced NMR techniques:

- 2D NMR : COSY, NOESY, or HSQC to assign coupling patterns and spatial proximities.

- VT-NMR : Variable-temperature studies to detect dynamic equilibria (e.g., rotamers).

Compare crystallographic data (if available) with computational models (DFT-optimized structures) to validate assignments .

Data Contradiction Analysis

Q. How to address discrepancies in SAR studies when a structural analog shows unexpectedly higher potency?

- Methodological Answer : Perform molecular dynamics simulations to assess binding pocket interactions (e.g., hydrogen bonding with the triazole sulfonyl group). Synthesize and test hybrid derivatives with incremental modifications (e.g., methyl vs. ethyl groups on the dimethylphenyl ring). Use free-energy perturbation (FEP) calculations to quantify ΔΔG contributions of specific substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.